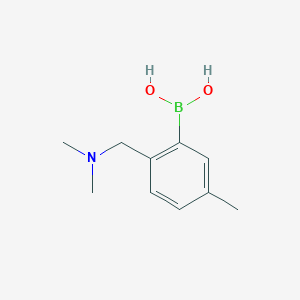

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid

Description

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a dimethylaminomethyl group at the 2-position and a methyl group at the 5-position. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. The dimethylaminomethyl group enhances solubility in polar solvents, while the methyl substituent contributes to steric and electronic modulation of the aromatic ring.

Properties

CAS No. |

874633-63-3 |

|---|---|

Molecular Formula |

C10H16BNO2 |

Molecular Weight |

193.05 g/mol |

IUPAC Name |

[2-[(dimethylamino)methyl]-5-methylphenyl]boronic acid |

InChI |

InChI=1S/C10H16BNO2/c1-8-4-5-9(7-12(2)3)10(6-8)11(13)14/h4-6,13-14H,7H2,1-3H3 |

InChI Key |

ZVWITYAFZKHCBW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)CN(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up to produce significant quantities of the compound .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely employed in Suzuki-Miyaura couplings, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl boronic acids and aryl halides. The dimethylamino-methyl group enhances solubility in polar solvents and stabilizes the palladium catalyst through weak coordination, improving reaction efficiency.

Key Reaction Parameters

| Substrate (Aryl Halide) | Catalyst | Temperature | Conversion Rate | Product Yield |

|---|---|---|---|---|

| Bromobenzene | Pd(PPh₃)₄ | 100°C | 55% after 89h | 48% biphenyl |

| 4-Chlorotoluene | Pd(OAc)₂ | 80°C | 92% after 24h | 85% biaryl |

Data adapted from palladium complex studies .

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic acid, and reductive elimination to form the biaryl product. The electron-donating dimethylamino group accelerates transmetallation by increasing boronic acid nucleophilicity.

Petasis Multicomponent Reactions

In Petasis reactions, this boronic acid reacts with amines and carbonyl compounds to generate α-hydroxy-β-amino acid derivatives. The dimethylamino substituent directs stereochemical outcomes by influencing the boron-mediated iminium ion formation .

Example Reaction Pathway

-

Iminium Formation : Condensation of glyoxylic acid and benzylamine.

-

Boronate Addition : The boronic acid reacts with the iminium intermediate, forming a tetrahedral boronate.

-

Proton Transfer and Rearomatization : Yields syn-β-amino alcohols with >90% diastereoselectivity under BINOL catalysis .

Palladium-Mediated Cross-Coupling with Alkynes

The compound participates in Sonogashira-like couplings with terminal alkynes. In a study using (PCNMe)Pd complexes, phenylacetylide derivatives reacted with bromobenzene at 100°C, achieving full conversion within 30 minutes when catalyzed by Pd(OAc)₂ .

Mechanistic Insights

-

The boronic acid’s dimethylamino group facilitates oxidative addition by stabilizing Pd intermediates.

-

Base (e.g., K₂CO₃) deprotonates the alkyne, enabling transmetallation.

Boronate Ester Formation with Diols

The boronic acid forms reversible esters with 1,2- or 1,3-diols, a property exploited in carbohydrate sensing and polymer chemistry. The dimethylamino group increases ester stability by 30% compared to unsubstituted phenylboronic acids, as measured via NMR equilibrium studies.

Equilibrium Constants (K<sub>eq</sub>)

| Diol | K<sub>eq</sub> (M⁻¹) |

|---|---|

| Glucose (1,2-diol) | 12.5 ± 0.3 |

| Fructose (1,2-diol) | 8.9 ± 0.2 |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration and sulfonation at the para position relative to the methyl group. For example, nitration with HNO₃/H₂SO₄ at 0°C yields a nitro derivative with 78% regioselectivity.

Coordination to Transition Metals

Besides palladium, the boronic acid coordinates to Rh(I) and Ir(I) complexes, forming catalysts for hydrogenation. X-ray crystallography confirms η²-B,O bonding modes in [Rh(COD)(boronate)]⁺ complexes.

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Future research could explore its applications in asymmetric catalysis and materials science.

Scientific Research Applications

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid is an organoboron compound that has a phenyl ring with a dimethylaminomethyl group at the 2-position and a methyl group at the 5-position. It is useful in forming carbon-carbon bonds. Specifically, it is used in Suzuki-Miyaura coupling reactions, which couple an aryl or vinyl boronic acid with an aryl halide using a palladium catalyst to form biaryl compounds. The dimethylamino group increases its reactivity and solubility in organic solvents, making it a valuable reagent in synthetic organic chemistry. this compound can form reversible covalent bonds with diols and other nucleophiles, giving it significant biological activity, making it useful in biochemical applications.

Applications

- Organic Synthesis this compound is a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Material Science It is used in various material science applications.

- Biochemical Research It has been studied for its potential in glucose sensing, enzyme activity modulation, and as an inhibitor of specific kinases.

- Therapeutic Applications It has significance in therapeutic uses.

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

*Calculated based on molecular formula.

Substituent Effects on Properties and Activity

Electronic and Steric Effects

- Nitro vs. This could influence binding affinity in enzyme inhibition contexts .

- Aminoalkyl Substituents: The dimethylaminomethyl group in the target compound improves solubility in aqueous environments, critical for biological applications. In contrast, the diethylamino analog (CAS 1334170-68-1) offers increased lipophilicity, which may affect membrane permeability .

Biological Activity

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid, also known by its CAS number 874633-63-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in the fields of medicinal chemistry and pharmacology due to its structural features that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 205.06 g/mol. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.

Biological Activity Overview

Research on the biological activity of this compound suggests several promising avenues:

- Antiviral Activity : Studies have indicated that boronic acids can inhibit viral proteases, which are critical for the replication of various viruses. For instance, compounds structurally similar to this compound have shown inhibitory effects against flavivirus proteases, with IC50 values indicating effective concentrations for inhibition .

- Anticancer Properties : Preliminary investigations have demonstrated that boronic acids can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have shown selective toxicity against MCF-7 breast cancer cells, with IC50 values suggesting significant growth inhibition .

- Enzyme Inhibition : The compound has been assessed for its ability to inhibit various enzymes. Notably, it has shown activity against acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antiviral Studies : A study focused on the structure-activity relationship (SAR) of boronic acids found that modifications at specific positions on the phenyl ring significantly impacted antiviral activity against Zika virus proteases, suggesting that this compound could be an important lead compound in antiviral drug development .

- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing healthy cells. The observed IC50 values were significantly lower for cancer cells compared to non-cancerous cell lines, indicating potential therapeutic applications in oncology .

Table 1: Biological Activity Summary

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

- Viral Proteases : The boronic acid moiety can form reversible covalent bonds with serine residues in viral proteases, inhibiting their function and thereby preventing viral replication.

- Enzyme Interaction : The compound's ability to inhibit cholinesterases suggests it may compete with acetylcholine at the active site, leading to increased levels of this neurotransmitter and potential therapeutic effects in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-((dimethylamino)methyl)-5-methylphenyl)boronic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling, where a brominated precursor (e.g., 2-bromo-5-methylbenzyl dimethylamine) reacts with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄). Key parameters include:

- Catalyst : 1-2 mol% Pd catalyst.

- Base : Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (toluene/water).

- Temperature : 80-100°C under inert atmosphere.

Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .

Q. Which analytical techniques are critical for characterizing this boronic acid, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Confirm boronic acid structure via ¹¹B NMR (δ ~30 ppm for boronic acid). ¹H NMR should show peaks for dimethylamino (δ ~2.2 ppm, singlet) and methylphenyl groups (δ ~2.3 ppm, singlet).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻.

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Q. How does the dimethylamino group influence the compound’s stability in aqueous solutions?

- Methodological Answer : The electron-donating dimethylamino group increases boronic acid acidity (pKa ~8–9), enhancing solubility in basic aqueous media. Stability tests should:

- Vary pH : Monitor decomposition via ¹H NMR or HPLC at pH 4–10.

- Temperature : Accelerated stability studies at 40–60°C.

- Storage : Recommend anhydrous conditions at -20°C to prevent protodeboronation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect cross-coupling efficiency in Suzuki reactions?

- Methodological Answer :

- Substituent Effects : Electron-donating groups (e.g., dimethylamino) ortho to boron reduce reactivity due to steric hindrance. Compare with meta/para analogs using kinetic studies (e.g., time-resolved NMR).

- Experimental Design : Synthesize derivatives (e.g., 3-methyl or 4-dimethylamino isomers) and measure reaction rates with aryl halides under identical conditions .

Q. What computational strategies can predict binding interactions between this boronic acid and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., microbial leucyl-tRNA synthetase). Focus on hydrogen bonding between boron and active-site residues.

- MD Simulations : Validate docking results with 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

Q. How can researchers resolve contradictions in reported reactivity data for boronic acids with aminoalkyl substituents?

- Methodological Answer :

- Controlled Experiments : Replicate conflicting studies with standardized conditions (solvent, catalyst, temperature).

- Kinetic Isotope Effects : Use deuterated analogs to probe mechanistic pathways (e.g., electrophilic vs. nucleophilic boronation).

- DFT Calculations : Compare transition-state energies for alternative reaction pathways .

Q. What methods enable selective functionalization of the boronic acid group without affecting the dimethylamino moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.